molecular formula C13H8F11NO2 B2527125 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-(4-methylphenyl)propanamide CAS No. 313981-12-3

2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-(4-methylphenyl)propanamide

Cat. No. B2527125
CAS RN: 313981-12-3
M. Wt: 419.194
InChI Key: PWMMWMJMFLILNH-UHFFFAOYSA-N
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Description

The compound "2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-(4-methylphenyl)propanamide" is a fluorinated chemical with potential applications in the polymer industry. It is related to chemicals that have been developed as polymerization processing aids for the manufacture of fluoropolymers. These compounds are of interest due to their unique properties, such as resistance to solvents, acids, and bases, as well as their thermal stability.

Synthesis Analysis

The synthesis of related fluorinated compounds has been explored in the literature. For instance, N,N-Dialkyl-3,3,3-trifluoropropanamides, which share a similar fluorinated backbone, have been synthesized through reactions involving N,N-dialkyl(2,2,3,3,3-pentafluoropropyl)- or -(2,3,3,3-tetrafluoro-1-propenlyl)amines with lithium diisopropylamide . These methods provide a practical and convenient approach to synthesizing fluorinated amides, which could potentially be applied or adapted for the synthesis of the compound .

Molecular Structure Analysis

While the specific molecular structure of "2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-(4-methylphenyl)propanamide" is not detailed in the provided papers, related compounds have been structurally characterized. For example, the crystal structure of a synthesized tetrazole compound was determined by X-ray crystallography, which is a common technique for elucidating the molecular structure of complex organic compounds . This suggests that similar analytical techniques could be employed to analyze the molecular structure of the compound .

Chemical Reactions Analysis

The provided papers do not directly discuss the chemical reactions specific to "2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-(4-methylphenyl)propanamide." However, the synthesis paper implies that fluorinated compounds can undergo reactions with amines and lithium diisopropylamide, suggesting that the compound may also participate in similar reactions due to its fluorinated nature and amide functional group.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often characterized by their stability and resistance to various chemicals. The chronic toxicity and carcinogenicity of a related compound, ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate, were evaluated in Sprague–Dawley rats, indicating that these compounds can have biological effects at certain doses . Additionally, the immunomodulatory effects of a similar compound were studied in mice, showing changes in liver weight, peroxisome proliferation, and T cell-dependent antibody responses at higher doses . These studies provide insights into the potential toxicological profiles of fluorinated compounds, which could be relevant for assessing the safety and handling of "2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-(4-methylphenyl)propanamide."

Scientific Research Applications

Environmental Fate and Biodegradation

Polyfluoroalkyl chemicals, like the compound , have been extensively used in industrial and commercial applications due to their unique properties. Research has shown that microbial degradation plays a significant role in the environmental fate of these chemicals. Microbial culture, activated sludge, soil, and sediment studies over the past decade reveal insights into the biodegradability of important precursors such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives. These studies suggest that microbial processes can transform these chemicals into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), which are of concern due to their persistence and toxicity. Further research into biodegradation pathways, half-lives, and potential for defluorination is critical for evaluating the environmental impact of these compounds (Liu & Avendaño, 2013).

Environmental Monitoring and Safety Assessment

With the increasing regulation and concern over the environmental and health impacts of per- and polyfluoroalkyl substances (PFASs), there has been a shift towards finding safer alternatives. A review on the sources, environmental fate, and effects of alternative PFAS compounds highlights the need for further research into their concentrations in various media and their potential toxicities. These novel fluorinated alternatives, including the compound of interest, require comprehensive toxicological studies to evaluate their safety for long-term use and their impact on human health and the environment. Studies have shown that alternatives like hexafluoropropylene oxide dimer (HFPO-DA) and 6:2 chlorinated polyfluorinated ether sulfonic acid (6:2 Cl-PFESA) are becoming dominant pollutants, necessitating further investigation into their environmental behavior and effects (Wang et al., 2019).

properties

IUPAC Name

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-(4-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F11NO2/c1-6-2-4-7(5-3-6)25-8(26)9(14,11(17,18)19)27-13(23,24)10(15,16)12(20,21)22/h2-5H,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMMWMJMFLILNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701045640
Record name 2-(Perfluoropropoxy)-N-(4-methylphenyl)perfluoropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701045640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

313981-12-3
Record name 2-(Perfluoropropoxy)-N-(4-methylphenyl)perfluoropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701045640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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